molecular formula C21H20N6O3 B11198167 N-[1-(4-methoxyphenyl)ethyl]-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide

N-[1-(4-methoxyphenyl)ethyl]-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide

Cat. No.: B11198167
M. Wt: 404.4 g/mol
InChI Key: MNEOTSDDOISURC-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)ethyl]-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, an oxadiazolyl-pyridinyl moiety, and an imidazole-carboxamide framework. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)ethyl]-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 4-methoxyphenyl intermediate through a Friedel-Crafts alkylation reaction.

    Construction of the Oxadiazolyl-Pyridinyl Moiety: This step involves the cyclization of appropriate precursors to form the 3-methyl-1,2,4-oxadiazol-5-yl-pyridin-2-yl structure.

    Coupling with Imidazole-Carboxamide: The final step is the coupling of the methoxyphenyl intermediate with the oxadiazolyl-pyridinyl moiety and the imidazole-carboxamide framework under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)ethyl]-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl and oxadiazolyl-pyridinyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Scientific Research Applications

N-[1-(4-methoxyphenyl)ethyl]-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent due to its unique molecular structure and biological activity.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)ethyl]-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    Acetylacetone: Another versatile intermediate with keto-enol tautomerism.

    Diketene: Used in the synthesis of various acetoacetic acid derivatives.

Uniqueness

N-[1-(4-methoxyphenyl)ethyl]-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide stands out due to its complex structure, which imparts unique chemical and biological properties. Its combination of methoxyphenyl, oxadiazolyl-pyridinyl, and imidazole-carboxamide moieties makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C21H20N6O3

Molecular Weight

404.4 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide

InChI

InChI=1S/C21H20N6O3/c1-13(15-4-6-17(29-3)7-5-15)24-20(28)18-11-27(12-23-18)19-10-16(8-9-22-19)21-25-14(2)26-30-21/h4-13H,1-3H3,(H,24,28)

InChI Key

MNEOTSDDOISURC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NC(C)C4=CC=C(C=C4)OC

Origin of Product

United States

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